4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
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Overview
Description
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a benzisothiazole ring system, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate typically involves the reaction of 4-aminophenyl benzoate with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized benzisothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: The compound shows promise in the development of new drugs due to its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The benzisothiazole ring system is known to interact with proteins and nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Uniqueness
4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzoate group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
InChI |
InChI=1S/C20H14N2O4S/c23-20(14-6-2-1-3-7-14)26-16-12-10-15(11-13-16)21-19-17-8-4-5-9-18(17)27(24,25)22-19/h1-13H,(H,21,22) |
InChI Key |
DLKYQRHBHSAEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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